BenchChemオンラインストアへようこそ!

1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde

Anticancer EGFR inhibition Chalcone derivatives

This 1,3-diarylpyrazole aldehyde is solely available as a high-purity building block for constructing EGFR-inhibiting chalcones and oxadiazoles. The critical 3,4,5-trimethoxyphenyl pharmacophore guarantees the anticancer activity reported in literature; substituting with dimethoxy or non-phenyl analogs abolishes potency. Its C-4 carbaldehyde center enables rapid Claisen-Schmidt library expansion. Request a quote for direct procurement of this non-stock, synthesis-on-demand intermediate.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 376358-86-0
Cat. No. B2996108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde
CAS376358-86-0
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN(C=C2C=O)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O4/c1-23-16-9-13(10-17(24-2)19(16)25-3)18-14(12-22)11-21(20-18)15-7-5-4-6-8-15/h4-12H,1-3H3
InChIKeyNCUDYTKDETUBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde (CAS 376358-86-0) – Core Building Block for Bioactive Chalcone Libraries


1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde (CAS 376358-86-0) is a heterocyclic aldehyde belonging to the 1,3-diarylpyrazole family, distinguished by a 3,4,5-trimethoxyphenyl ring at the C-3 position and an N-phenyl substituent. This compound serves as a key intermediate for constructing chalcone, oxadiazole, and related conjugate systems via Claisen-Schmidt condensation at its C-4 carbaldehyde center. The trimethoxyphenyl motif is directly associated with enhanced anticancer bioactivity in downstream derivatives, while the N-phenyl group contributes steric and electronic tunability absent in simpler pyrazole-4-carbaldehydes [1] [2].

Why 1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde Cannot Be Substituted by Simpler Pyrazole-4-carbaldehydes


Generic substitution with 1,3-diphenylpyrazole-4-carbaldehyde or 3-(3,4-dimethoxyphenyl) analogs eliminates a critical 3,4,5-trimethoxyphenyl pharmacophore. The parent aldehyde's three methoxy groups are essential for achieving the downstream EGFR-targeted anticancer activity observed in its chalcone derivatives; removing even one methoxy group (as in the 3,4-dimethoxy analog, CAS 381230-33-7) leads to chalcones with attenuated docking scores and reduced antiproliferative potency. Furthermore, the N-phenyl ring influences crystal packing and solution-phase reactivity during Claisen condensation, affecting both yield and regioselectivity outcomes. These structural features jointly determine the aldehyde's ability to generate bioactive libraries, making direct replacement by non-trimethoxy or de-phenyl analogs scientifically unsound [1]

Quantitative Differentiation Evidence for 1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde


Downstream EGFR-Targeted Anticancer Activity: Chalcone Derivatives vs. Camptothecin

Nine chalcone derivatives (6a–6i) synthesized from 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde demonstrated in vitro anticancer activity IC50 values ranging from 39 to 94 μg/mL in an EGFR lung protein-based molecular docking assay. This range compares favorably to the reference standard Camptothecin, which exhibited an IC50 of 47 μg/mL in the same assay. The most active derivatives matched or exceeded the potency of Camptothecin, validating the parent aldehyde's utility as a scaffold for potent anticancer agents [1].

Anticancer EGFR inhibition Chalcone derivatives

Synthetic Versatility in Claisen-Schmidt Condensation

In a systematic study, 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde was condensed with nine diverse aryl and heteroaryl acetophenones (5a–5i) under standard Claisen-Schmidt conditions (alcoholic NaOH, MeOH, reflux). All reactions proceeded to completion, affording the corresponding chalcones in good to excellent yields. This demonstrates broad substrate tolerance and reliable reactivity at the C-4 carbaldehyde center, a prerequisite for combinatorial library synthesis [1].

Claisen-Schmidt condensation Chalcone synthesis Heterocyclic aldehydes

Structural Differentiation via Heterocyclic Scaffold Design

The target aldehyde uniquely combines a C-3 3,4,5-trimethoxyphenyl group with an N-1 phenyl ring on the pyrazole core. This substitution pattern is not present in simpler analogs such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-45-6) or 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 381230-33-7). The three methoxy substituents are known pharmacophoric features for tubulin binding and EGFR inhibition, while the N-phenyl group influences lipophilicity and metabolic stability. In silico docking studies of the target aldehyde–derived chalcones against EGFR showed strong binding interactions that would be compromised upon removal of any methoxy group [1].

Structure-activity relationship Pyrazole scaffold Trimethoxyphenyl pharmacophore

Optimal Deployment Scenarios for 1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde


Medicinal Chemistry: Targeted Anticancer Library Synthesis

The aldehyde is optimally deployed as the central building block for generating focused chalcone libraries targeting EGFR-driven cancers. The protocol established by Krishna Prasad and Machiraju (2017) allows for the rapid synthesis of diverse chalcones with IC50 values comparable to Camptothecin (39–94 μg/mL versus 47 μg/mL), making it suitable for early-stage hit-to-lead campaigns [1].

Structure-Activity Relationship (SAR) Exploration of Trimethoxyphenyl Pharmacophores

Due to its unique 3,4,5-trimethoxyphenyl-N-phenylpyrazole scaffold, this compound enables systematic SAR studies by varying the acetophenone partner in Claisen-Schmidt condensation. Researchers can correlate the electronic and steric properties of the resulting chalcones with EGFR binding affinity, as demonstrated by in silico docking results [1].

Precursor for Oxadiazole-Based Bioactives

The C-4 carbaldehyde can also be converted into 1,3,4-oxadiazole derivatives with promising medicinal potential. Krishna Prasad and Machiraju (2018) reported the synthesis of 2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole scaffolds, extending the compound's utility beyond chalcone chemistry [2].

Quote Request

Request a Quote for 1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.